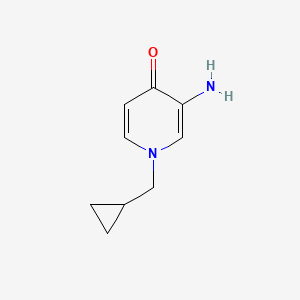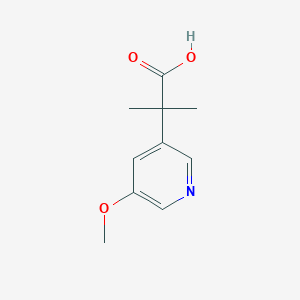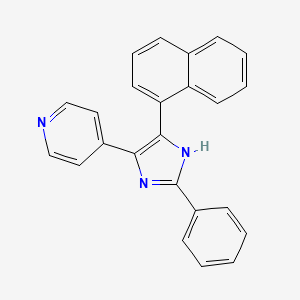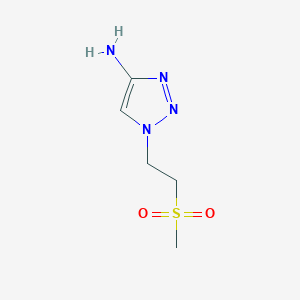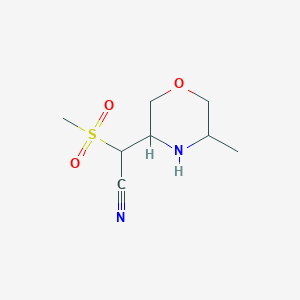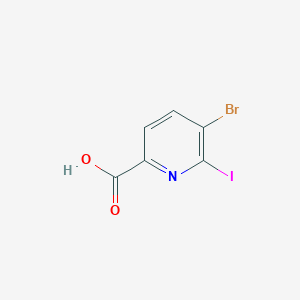![molecular formula C24H14N2 B13078205 Tribenzo[a,c,h]phenazine CAS No. 215-29-2](/img/structure/B13078205.png)
Tribenzo[a,c,h]phenazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tribenzo[a,c,h]phenazine is a polycyclic aromatic hydrocarbon with a complex structure consisting of three benzene rings fused to a phenazine core. This compound is known for its unique electronic properties and has garnered interest in various fields of scientific research, including organic electronics and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tribenzo[a,c,h]phenazine can be synthesized through several methods. One common approach involves the palladium-catalyzed C–N bond-forming amination reaction. This method has been employed to synthesize various derivatives of this compound, yielding good results . The reaction typically involves the use of palladium catalysts, amines, and appropriate solvents under controlled conditions to achieve the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring safety and environmental compliance during the production process.
Chemical Reactions Analysis
Types of Reactions
Tribenzo[a,c,h]phenazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups into the molecule.
Reduction: This reaction can reduce nitro groups to amines or other functional groups.
Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents like bromine for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce halogenated or alkylated derivatives.
Scientific Research Applications
Tribenzo[a,c,h]phenazine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique electronic properties.
Mechanism of Action
The mechanism of action of tribenzo[a,c,h]phenazine involves its interaction with molecular targets and pathways within cells. Its electronic properties allow it to participate in charge transfer processes, making it useful in electronic applications. In biological systems, it can interact with cellular components, potentially disrupting normal cellular functions and leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Dibenzo[a,c]phenazine: Another phenazine derivative with similar electronic properties.
Tribenzo[a,c,i]phenazine: A closely related compound with slight structural differences.
Phenazine: The parent compound of the phenazine family, known for its diverse biological activities.
Uniqueness
Tribenzo[a,c,h]phenazine is unique due to its specific arrangement of benzene rings and phenazine core, which imparts distinct electronic properties. This makes it particularly valuable in the development of advanced materials for electronic applications.
Properties
CAS No. |
215-29-2 |
|---|---|
Molecular Formula |
C24H14N2 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
15,26-diazahexacyclo[12.12.0.02,7.08,13.016,25.017,22]hexacosa-1(26),2,4,6,8,10,12,14,16(25),17,19,21,23-tridecaene |
InChI |
InChI=1S/C24H14N2/c1-2-8-16-15(7-1)13-14-21-22(16)26-24-20-12-6-4-10-18(20)17-9-3-5-11-19(17)23(24)25-21/h1-14H |
InChI Key |
MAOGUGQCDLRFTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C4C5=CC=CC=C5C6=CC=CC=C6C4=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


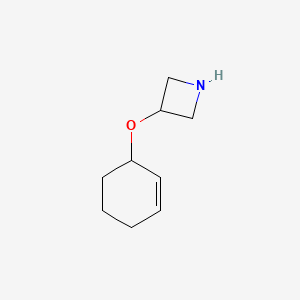

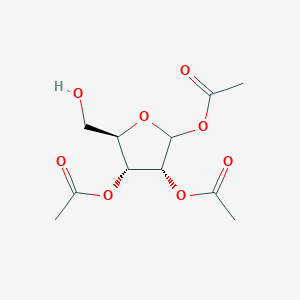
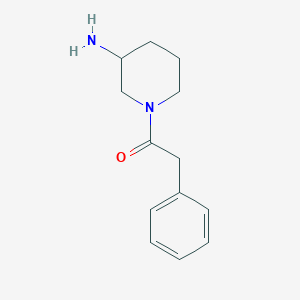
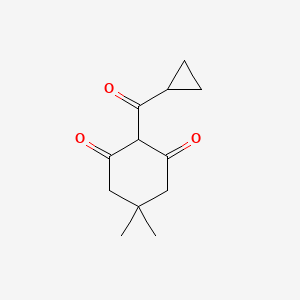

![2-{3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B13078147.png)
